![molecular formula C15H18N2S B4762087 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B4762087.png)
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine
Overview
Description
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various studies due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is not fully understood. However, studies have suggested that the compound may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It may also act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine can produce various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the brain. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). The compound has been shown to reduce the activity of enzymes such as COX and LOX, which are involved in the inflammatory response. It has also been shown to increase the levels of GABA in the brain, which can produce a calming effect.
Advantages and Limitations for Lab Experiments
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine has several advantages for lab experiments. It is a well-characterized compound with a well-established synthesis method. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a range of activities in various animal models. However, there are also some limitations to its use in lab experiments. The compound can be difficult to handle due to its high reactivity and potential toxicity. It may also have limited solubility in certain solvents, which can make it challenging to work with.
Future Directions
There are several future directions for the study of 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine. One area of research is the development of novel analogs of the compound with improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of the compound. Further studies are also needed to determine the potential toxicity of the compound and its safety profile. Additionally, studies are needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, studies are needed to determine the potential interactions of the compound with other drugs and its potential for drug-drug interactions.
Conclusion:
In conclusion, 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its potential use in the treatment of neurological disorders and exhibits a range of activities in various animal models. However, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity and safety profile. Overall, 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine represents a promising avenue for future research in the field of medicinal chemistry.
Scientific Research Applications
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in various animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-3-7-13(8-4-1)15-16-14(12-18-15)11-17-9-5-2-6-10-17/h1,3-4,7-8,12H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJMPRRAFMAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.